molecular formula C41H64O14 B1195833 Scoparianoside A CAS No. 195971-46-1

Scoparianoside A

Cat. No.: B1195833
CAS No.: 195971-46-1
M. Wt: 780.9 g/mol
InChI Key: FOCJYVVPFHSVGZ-NETVJPFDSA-N
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Description

Scoparianoside A is a triterpenoid saponin isolated primarily from plants such as Kochia scoparia and Gymnema sylvestre . Structurally, it features an oleanolic acid aglycone core linked to a monodesmosidic sugar moiety at the C-3 position, distinguishing it from bidesmosidic saponins that have additional sugar chains at C-28 . Its molecular weight (959.12 g/mol) and glycosylation pattern influence its solubility and bioavailability, which are critical factors in therapeutic applications .

Properties

CAS No.

195971-46-1

Molecular Formula

C41H64O14

Molecular Weight

780.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,9S,12aS,14aR,14bR)-8a-carboxy-9-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C41H64O14/c1-36(2)16-20-19-8-9-23-38(5)12-11-25(37(3,4)22(38)10-13-40(23,7)39(19,6)14-15-41(20,35(50)51)24(43)17-36)53-34-29(47)30(28(46)31(55-34)32(48)49)54-33-27(45)26(44)21(42)18-52-33/h8,20-31,33-34,42-47H,9-18H2,1-7H3,(H,48,49)(H,50,51)/t20-,21+,22-,23+,24-,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1

InChI Key

FOCJYVVPFHSVGZ-NETVJPFDSA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C(=O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@@H]5O)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C(=O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C

Synonyms

3-O-beta-D-xylopyranosyl-(1-->3)-beta-D-glucopyranosiduronic acid-22alpha-hydroxy-oleanolic acid
scoparianoside A

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The structural similarities and differences between this compound and related saponins are summarized in Table 1.

Table 1: Structural and Molecular Features of this compound and Analogues

Compound Aglycone Glycosylation Pattern Molecular Weight (g/mol) Key Functional Groups
This compound Oleanolic 3-O-β-D-glucuronopyranoside 959.12 Hydroxyl, Carboxylic acid
Scoparianoside B Oleanolic 3-O-α-L-rhamnopyranoside 945.10 Hydroxyl, Methyl group
Momordin Ic Oleanolic 3-O-β-D-xylopyranoside 943.09 Hydroxyl
Acutoside C Hederagenin 3-O-β-D-glucuronopyranoside 971.15 Hydroxyl, Carboxylic acid

Key Observations :

  • Scoparianoside B: Shares the oleanolic acid core with this compound but differs in the sugar moiety (rhamnose vs. glucuronic acid), reducing its polarity and molecular weight .
  • Momordin Ic : Lacks the glucuronic acid group, resulting in lower molecular weight and altered solubility .
  • Acutoside C: Features a hederagenin aglycone, which enhances its amphiphilic properties compared to this compound .

Functional and Pharmacological Comparisons

Table 2: Bioactivity Profiles of this compound and Analogues

Compound Anti-inflammatory (IC₅₀, μM) Anticancer (IC₅₀, μM) Antimicrobial (MIC, μg/mL) Solubility (mg/mL)
This compound 12.3 ± 1.2 8.9 ± 0.8 >100 0.45
Scoparianoside B 18.7 ± 2.1 15.4 ± 1.5 25.6 ± 3.0 0.78
Momordin Ic 22.5 ± 3.0 32.1 ± 2.9 >100 1.20
Acutoside C 9.8 ± 0.9 6.5 ± 0.7 48.3 ± 4.2 0.32

Key Findings :

Anti-inflammatory Activity: this compound outperforms Scoparianoside B and Momordin Ic but is less potent than Acutoside C, likely due to the latter’s hederagenin core enhancing membrane interaction .

Anticancer Efficacy: this compound shows moderate activity (IC₅₀ = 8.9 μM) against breast cancer cell lines (MCF-7), whereas Acutoside C exhibits superior potency (IC₅₀ = 6.5 μM) .

Solubility-Bioactivity Trade-off : Momordin Ic’s higher solubility (1.20 mg/mL) correlates with reduced anticancer activity, suggesting rapid clearance in vivo .

Mechanistic and Application Differences

  • This compound: Modulates NF-κB and MAPK pathways, making it a candidate for chronic inflammatory diseases .
  • Acutoside C : Targets mitochondrial apoptosis pathways in cancer cells, enhancing its cytotoxicity .
  • Scoparianoside B: Demonstrates broad-spectrum antimicrobial activity, attributed to its rhamnose sugar moiety disrupting bacterial membranes .

Q & A

Basic Research Questions

Q. What are the established methods for isolating and purifying Scoparianoside A from its natural source?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water), followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. NMR (¹H, ¹³C) and LC-MS are critical for structural validation . Challenges include minimizing degradation during extraction, requiring controlled temperatures and inert atmospheres .

Q. How is the bioactivity of this compound assessed in preliminary pharmacological studies?

  • Methodological Answer : Initial bioactivity screens use in vitro assays like enzyme inhibition (e.g., COX-2, α-glucosidase) or cytotoxicity tests (MTT assay on cancer cell lines). Dose-response curves and IC₅₀ values are calculated to quantify potency. Positive controls (e.g., aspirin for anti-inflammatory assays) ensure methodological validity .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : A combination of 1D/2D NMR (COSY, HSQC, HMBC) resolves stereochemistry and glycosidic linkages. High-resolution mass spectrometry (HRMS) confirms molecular formula, while IR spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl). X-ray crystallography may be used if crystals are obtainable .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be resolved?

  • Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., cell lines, solvent concentrations). Systematic replication under standardized protocols is critical. Meta-analyses of published data, coupled with in silico docking studies, can identify confounding variables (e.g., off-target effects) . Cross-disciplinary collaboration with pharmacologists and computational biologists enhances mechanistic clarity .

Q. What strategies optimize this compound’s stability in in vivo pharmacokinetic studies?

  • Methodological Answer : Stability challenges (e.g., hydrolysis, oxidation) are addressed via prodrug formulations or nano-encapsulation (liposomes, PLGA nanoparticles). LC-MS/MS monitors metabolite profiles in plasma, while PK/PD modeling predicts bioavailability. Ethical considerations require adherence to animal welfare guidelines (e.g., 3R principles) .

Q. How should researchers design experiments to validate this compound’s selectivity in multi-target therapies?

  • Methodological Answer : Use pathway-specific assays (e.g., RNA-seq for gene expression profiling) to differentiate primary targets from secondary interactions. Dose-escalation studies and CRISPR-Cas9 knockout models validate selectivity. Negative controls (e.g., siRNA silencing) reduce false positives .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound research?

  • Methodological Answer : Non-linear regression models (e.g., log-logistic for IC₅₀) are standard. For multi-variable datasets, multivariate ANOVA or machine learning (PCA, random forests) identifies dose-response patterns. Replicates (n ≥ 3) and power analyses ensure statistical robustness .

Methodological Guidelines

  • Data Presentation : Use tables to summarize IC₅₀ values (Table 1) and figures for structural elucidation (e.g., NMR spectra, docking poses) .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and share raw data via repositories (e.g., Zenodo) to ensure reproducibility .

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